

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	DIETHYL IODOMETHYLPHOSPHONATE
Cat. No.:	B080390

[Get Quote](#)

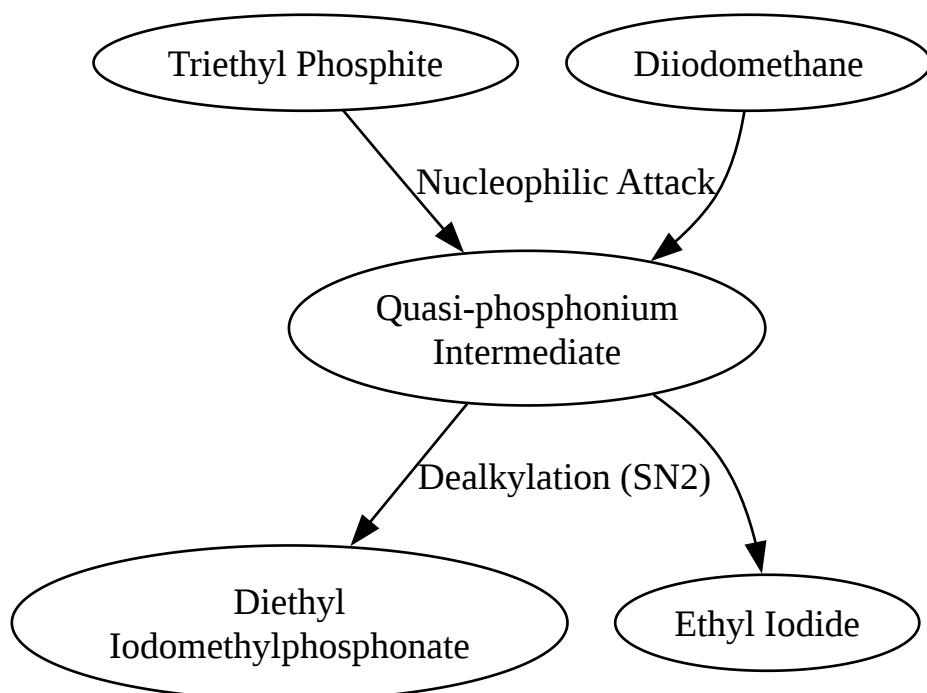
Introduction: The Strategic Advantage of the Iodomethylphosphonate Moiety

In the landscape of modern organic synthesis, the strategic introduction of functional groups that can serve as versatile handles for subsequent transformations is paramount. **Diethyl iodomethylphosphonate** has emerged as a powerful and indispensable reagent, particularly in the realm of olefination chemistry. Its unique combination of a nucleophilic phosphonate carbanion and a reactive carbon-iodine bond provides a direct and efficient pathway to vinyl iodides, which are themselves highly valuable intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and applications of **diethyl iodomethylphosphonate**, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application and the successful characterization of its reaction products.

Property	Value	Source
Molecular Formula	C5H12IO3P	PubChem[1]
Molecular Weight	278.03 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	112-114 °C at 1 mmHg	
Density	1.661 g/mL at 25 °C	
Refractive Index	n20/D 1.498	


Spectroscopic Data:

While a dedicated public spectrum for **diethyl iodomethylphosphonate** is not readily available, the following represents expected spectroscopic characteristics based on analogous structures and general principles of NMR and IR spectroscopy. These data are crucial for reaction monitoring and product confirmation.

- ^1H NMR (CDCl₃, 400 MHz): δ 4.15 (dq, J = 8.0, 7.1 Hz, 4H, OCH₂CH₃), 2.85 (d, J = 10.0 Hz, 2H, PCH₂I), 1.35 (t, J = 7.1 Hz, 6H, OCH₂CH₃). The doublet for the iodomethyl protons arises from coupling to the phosphorus nucleus.
- ^{13}C NMR (CDCl₃, 101 MHz): δ 63.5 (d, J = 6.5 Hz, OCH₂), 16.3 (d, J = 5.5 Hz, CH₃), -1.5 (d, J = 145.0 Hz, PCH₂I). The large coupling constant for the iodomethyl carbon is characteristic of a one-bond C-P coupling.[2]
- ^{31}P NMR (CDCl₃, 162 MHz): δ ~20-25 ppm. The chemical shift is indicative of a phosphonate ester.[3][4]
- IR (neat): ν_{max} 2982, 1255 (P=O), 1025 (P-O-C), 965 cm⁻¹.

Synthesis of Diethyl Iodomethylphosphonate: A Practical Approach via the Michaelis-Arbuzov Reaction

The most common and efficient method for the preparation of **diethyl iodomethylphosphonate** is the Michaelis-Arbuzov reaction.[5][6][7][8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here diiodomethane. The reaction proceeds through a quasi-phosphonium intermediate, which then undergoes dealkylation by the displaced iodide ion to yield the desired phosphonate and a volatile alkyl iodide byproduct.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of Diethyl Iodomethylphosphonate

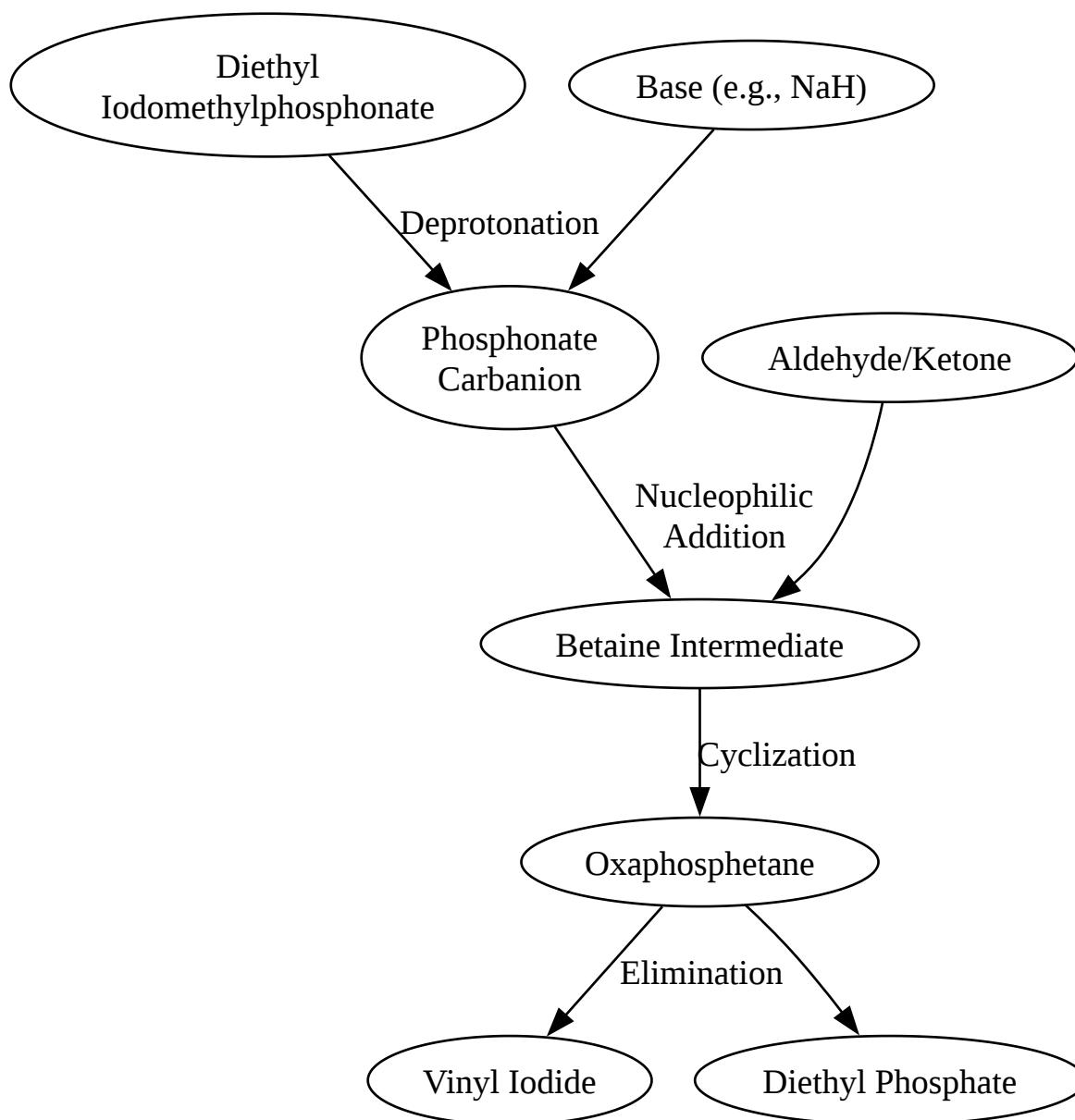
This protocol is a representative method based on established Michaelis-Arbuzov procedures for similar dihaloalkanes.[10]

Materials:

- Triethyl phosphite
- Diiodomethane

- Anhydrous toluene (optional, for solvent-based reaction)
- Round-bottom flask
- Reflux condenser
- Distillation apparatus
- Inert atmosphere (Nitrogen or Argon)

Procedure:


- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add diiodomethane (2.0 equivalents). Using a large excess of diiodomethane is a common strategy to minimize the formation of the di-substituted byproduct.[\[10\]](#)
- Addition of Triethyl Phosphite: While stirring vigorously, add triethyl phosphite (1.0 equivalent) dropwise to the diiodomethane at room temperature. The reaction is often exothermic.
- Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-140 °C for a neat reaction) and maintain for several hours. Monitor the progress of the reaction by ^{31}P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (around 140 ppm) and the appearance of the product signal (around 20-25 ppm).
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the excess diiodomethane and the ethyl iodide byproduct by vacuum distillation.
 - The crude **diethyl iodomethylphosphonate** can then be purified by fractional vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents the oxidation of triethyl phosphite.
- Excess Diiodomethane: Favors the formation of the mono-phosphonate product by statistical probability and minimizes the competing reaction of the product with another molecule of triethyl phosphite.[10]
- Heating: Provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.
- Vacuum Distillation: Allows for the purification of the high-boiling product at a lower temperature, preventing decomposition.

The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Iodides

The cornerstone of **diethyl iodomethylphosphonate**'s utility lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl iodides.[3][11][12] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[13]

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of a Vinyl Iodide from an Aldehyde

This protocol provides a general procedure for the HWE reaction using **diethyl iodomethylphosphonate**.

Materials:

- **Diethyl iodomethylphosphonate**

- Aldehyde or ketone
- Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate (Na2SO4), Magnesium sulfate (MgSO4))

Procedure:

- Formation of the Carbanion: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of **diethyl iodomethylphosphonate** (1.0 equivalent) in anhydrous THF dropwise.
- Reaction with Carbonyl Compound: After the evolution of hydrogen gas ceases (indicating complete formation of the carbanion), add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
- Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
- Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude vinyl iodide can be purified by column chromatography on silica gel.

Expert Insights on Reaction Parameters:

- Choice of Base: Strong, non-nucleophilic bases are preferred. NaH is a common and cost-effective choice. For more hindered ketones or less reactive substrates, stronger bases like

n-BuLi or LDA may be necessary.

- Solvent: Aprotic, anhydrous solvents are crucial to prevent quenching of the carbanion. THF and DMF are excellent choices.
- Temperature: The formation of the carbanion is typically performed at 0 °C to control the exothermic reaction. The addition of the carbonyl compound is also often done at low temperatures to improve selectivity, although the reaction is frequently allowed to proceed to completion at room temperature.
- Stereoselectivity: The HWE reaction with simple phosphonates generally favors the formation of the (E)-alkene.[\[12\]](#) However, the stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants.

Applications in Drug Development and Natural Product Synthesis

The vinyl iodide products derived from **diethyl iodomethylphosphonate** are highly valuable intermediates in medicinal chemistry and natural product synthesis. Their utility stems from their participation in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[\[14\]](#) These reactions allow for the facile construction of complex molecular architectures.

Role in Bioactive Molecule Synthesis:

- Antiviral Agents: Phosphonate-containing nucleoside analogs are a significant class of antiviral drugs.[\[15\]](#) The synthesis of these compounds often involves the coupling of a heterocyclic base with a functionalized phosphonate side chain. While not a direct application of **diethyl iodomethylphosphonate**, the methodologies for creating C-P bonds are central to this field.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Anticancer Agents: Novel α -aminophosphonate derivatives have been synthesized and evaluated for their antitumor activities.[\[7\]](#)[\[20\]](#) The phosphonate moiety is a key structural feature in these potential therapeutic agents.

- Natural Product Synthesis: The HWE reaction is a widely used strategy in the total synthesis of complex natural products, enabling the stereocontrolled formation of double bonds within intricate molecular frameworks.[21][22][23][24] The vinyl iodides produced from **diethyl iodomethylphosphonate** can serve as key building blocks for further elaboration in these syntheses.[25]

Safety and Handling

Diethyl iodomethylphosphonate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][11][22]

- Hazards: It is classified as a skin and serious eye irritant.[11]
- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]
- Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle under an inert atmosphere to prevent degradation.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

Diethyl iodomethylphosphonate is a versatile and powerful reagent in modern organic synthesis. Its ability to efficiently generate vinyl iodides via the Horner-Wadsworth-Emmons reaction provides synthetic chemists with a strategic tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and reaction conditions, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10419-77-9 Name: Diethyl (iodomethyl)phosphonate [xixisys.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 17. Portico [access.portico.org]
- 18. researchgate.net [researchgate.net]
- 19. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080390#diethyl-iodomethylphosphonate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com